Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

Description

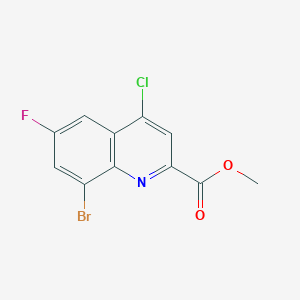

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate (C₁₁H₆BrClFNO₂) is a halogenated quinoline derivative with a methyl ester group at position 2. Its structural identity is defined by the following attributes:

- Molecular Formula: C₁₁H₆BrClFNO₂

- SMILES: COC(=O)C₁=NC₂=C(C=C(C=C₂Br)F)C(=C₁)Cl

- InChIKey: MBXLYXPIKBSGMV-UHFFFAOYSA-N

- Predicted Collision Cross-Section (CCS): Ranges from 155.9 Ų ([M-H]⁻) to 161.9 Ų ([M+Na]+), indicating moderate molecular volume and polarity .

The compound features bromine (position 8), chlorine (position 4), and fluorine (position 6) substituents, which may enhance halogen-bonding interactions in biological or material science applications.

Properties

IUPAC Name |

methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXLYXPIKBSGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the reaction of 8-bromo-4-chloro-6-fluoroquinoline with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives, respectively .

Scientific Research Applications

Antimicrobial Activity

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15.6 μg/mL | Moderate |

| Escherichia coli | 31.2 μg/mL | Moderate |

| Klebsiella pneumoniae | 62.5 μg/mL | Moderate |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The compound induces cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Apoptosis induction |

| HL-60 | 20.5 | Cell cycle arrest |

The compound's ability to target multiple pathways makes it a potential lead for further development as an anticancer agent.

Biochemical Interactions

The compound interacts with several enzymes and proteins, influencing their activity. For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions often involve the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls, suggesting its effectiveness in targeting cancer cells.

Mechanism of Action

The mechanism of action of methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the quinoline ring enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity . The compound can also interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to two ethyl ester analogs from literature:

Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (7h)

Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) .

Table 1: Structural and Functional Comparison

| Property | Target Compound | Ethyl 6-Bromo-4-Cl-8-F-Quinoline-3-carboxylate (7h) | Ethyl 4-Cl-7-CF₃-Quinoline-3-carboxylate (7i) |

|---|---|---|---|

| Molecular Formula | C₁₁H₆BrClFNO₂ | C₁₂H₉BrClFNO₂ | C₁₃H₁₀ClF₃NO₂ |

| Halogen/CF₃ Positions | 8-Br, 4-Cl, 6-F | 6-Br, 4-Cl, 8-F | 4-Cl, 7-CF₃ |

| Ester Group | Methyl at position 2 | Ethyl at position 3 | Ethyl at position 3 |

| Key Functional Groups | Trihalogenated, methyl ester | Trihalogenated, ethyl ester | CF₃, ethyl ester |

Substituent Effects on Properties

- Positional Isomerism: The target compound’s 8-bromo and 6-fluoro substituents contrast with 7h’s 6-bromo and 8-fluoro configuration. Compound 7i replaces halogens with a trifluoromethyl (CF₃) group at position 7, introducing enhanced lipophilicity and metabolic stability compared to halogen atoms .

Ester Group Influence :

- The methyl ester at position 2 in the target compound may increase hydrolysis susceptibility compared to ethyl esters in 7h and 7i, impacting pharmacokinetics. Ethyl esters generally exhibit slower metabolic degradation.

Predicted Physicochemical Properties :

Research Implications and Limitations

- Biological Activity: The trihalogenated structure of the target compound may optimize interactions with bacterial DNA gyrase or kinases, akin to fluoroquinolone antibiotics. However, the absence of substituents at positions 1 or 7 (common in clinical quinolones) could limit efficacy .

- Synthetic Challenges : The simultaneous incorporation of Br, Cl, and F at adjacent positions may complicate synthesis due to steric and electronic effects, unlike 7i’s simpler CF₃ substitution.

Table 2: Predicted vs. Empirical Data Gaps

| Compound | Structural Data Available | CCS Data Available | Literature/Patent Data |

|---|---|---|---|

| Target Compound | Yes | Predicted | No |

| 7h and 7i | Partial | No | Limited |

Biological Activity

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate is a halogenated quinoline derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core with multiple halogen substitutions, which enhance its reactivity and biological interactions. The structural formula is represented as follows:

The presence of bromine, chlorine, and fluorine contributes to its lipophilicity and potential biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in bacterial metabolism, which can lead to bactericidal effects.

- Antimicrobial Activity : Its halogen substituents enhance binding affinity to bacterial receptors, leading to increased antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.0625 to 0.125 mg/mL against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

- Biofilm Inhibition : The compound has demonstrated the ability to reduce biofilm formation in pathogenic bacteria significantly, which is crucial for treating infections associated with biofilms .

| Pathogen | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 24 |

| Klebsiella pneumoniae | 0.125 | 25 |

| Pseudomonas aeruginosa | 0.125 | 22 |

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including this compound, possess anticancer properties. In vitro studies have shown:

- Cell Viability : The compound exhibited low cytotoxicity against non-cancerous cell lines while effectively inhibiting the growth of cancer cell lines such as HeLa cells at concentrations up to 200 µM .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against several strains of bacteria. The results indicated that it was more effective than standard antibiotics like ciprofloxacin against certain strains of Staphylococcus aureus, with an MIC of 0.0625 mg/mL compared to ciprofloxacin's MIC of 0.125 mg/mL .

- Biofilm Disruption : Another research highlighted the compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa, achieving a reduction of biofilm mass by over 75% in treated samples compared to untreated controls .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

Basic: What spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR and 2D experiments (HSQC, HMBC) resolve substituent positions. For example, highlights ¹³C NMR simulations for similar chloro-fluoroquinolines to assign carbonyl and halogenated carbons .

- Mass Spectrometry (HRMS) : Confirms molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 isotopic signature) .

- X-ray Crystallography : SHELXL () refines crystal structures. reports a related bromo-chloroquinoline derivative with R factor = 0.032, demonstrating precision in bond-length/angle analysis .

Q. Table 2: Crystallographic Data Example (Adapted from )

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| a, b, c (Å) | 10.52, 7.89, 15.34 |

| α, β, γ (°) | 90, 102.1, 90 |

| R factor | 0.032 |

| Data/Parameter Ratio | 14.0 |

Advanced: How can researchers resolve contradictions in substituent electronic effects on reactivity?

Answer:

Contradictions often arise from competing inductive (-I) and resonance (+R) effects of halogens. Methodological strategies include:

Comparative Kinetic Studies : Measure reaction rates (e.g., SNAr substitutions) with varying halogen substituents. For instance, uses condensation reactions to assess steric/electronic impacts of bromo/chloro groups .

Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) analyze charge distribution. ’s density-functional methods can map electron density at reactive sites (e.g., C-2 carboxylate) .

Hammett Plots : Correlate substituent σ values (from literature) with experimental outcomes (e.g., pKa of the carboxyl group) .

Key Consideration : Fluorine’s strong -I effect may dominate over resonance, but steric hindrance from bromine/chlorine complicates predictions. Use multivariate analysis to decouple variables.

Advanced: How to design experiments for studying regioselectivity in halogenation?

Answer:

Regioselectivity is influenced by directing groups and solvent polarity. A systematic approach includes:

Substituent Screening : Test halogenation of analogs lacking specific substituents (e.g., removing the 6-fluoro group) to isolate electronic effects .

Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-rich positions, while non-polar solvents may shift selectivity .

In Situ Monitoring : Use LC-MS or in-situ IR to track intermediate formation. ’s synthesis of a bromo-chloro Schiff base highlights real-time monitoring for byproduct control .

Q. Table 3: Example Regioselectivity Data

| Substrate Modification | Halogenation Site (Yield %) | Reference |

|---|---|---|

| 6-Fluoroquinoline derivative | 8-Bromo (72%), 4-Chloro (85%) | |

| Non-fluorinated analog | 6-Bromo (65%), 4-Chloro (78%) |

Advanced: What strategies validate crystallographic data when twinning or disorder occurs?

Answer:

For complex crystals (common with polyhalogenated compounds):

SHELXL Refinement : Use TWIN/BASF commands () to model twinning. ’s SHELX system supports robust disorder modeling .

ORTEP-3 Visualization : Generate thermal ellipsoid plots () to identify disordered regions. For example, ’s structure refinement used similar tools to resolve Br/Cl overlaps .

Validation Tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON’s validation suite .

Advanced: How to analyze steric vs. electronic contributions in biological activity assays?

Answer:

While biological data is absent in the evidence, methodological frameworks include:

QSAR Modeling : Correlate substituent parameters (e.g., molar refractivity for steric effects, σ for electronic) with activity. ’s phthalimidoalkyl derivatives exemplify such analyses .

Docking Studies : Use AutoDock or Schrödinger to simulate ligand-receptor interactions, focusing on halogen bonding (common with chloro/fluoro groups) .

Protease Stability Assays : Compare hydrolysis rates of the methyl ester under physiological conditions to assess metabolic liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.